molecular formula C23H20N2O3 B2648589 (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327176-40-8

(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2648589
CAS No.: 1327176-40-8
M. Wt: 372.424
InChI Key: XDPFOSRBMHQKGT-BZZOAKBMSA-N
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Description

(2Z)-2-[(4-Ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by:

  • A 2H-chromene core with a conjugated imino group at position 2.
  • A 4-ethylphenyl substituent on the imino nitrogen, contributing steric bulk and moderate lipophilicity.

Chromene derivatives are pharmacologically significant due to their antimicrobial, antitumor, and fluorescence properties . This compound’s Z-configuration stabilizes the imino tautomer, which may enhance interactions with biological targets.

Properties

IUPAC Name

2-(4-ethylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-16-9-11-18(12-10-16)25-23-20(14-17-6-3-4-8-21(17)28-23)22(26)24-15-19-7-5-13-27-19/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPFOSRBMHQKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the chromene core with an amine derivative, such as 4-ethylphenylamine, under dehydrating conditions to form the imine linkage.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a suitable furan derivative reacts with the chromene-imine intermediate.

Industrial Production Methods

Industrial production of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of chromene showed selective cytotoxicity towards breast and colon cancer cells, suggesting that (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may possess similar effects due to its structural similarities with other active chromene compounds .

Antimicrobial Properties

The antimicrobial activity of chromene derivatives has been extensively documented. A study focusing on various substituted chromenes revealed that certain compounds exhibited potent antibacterial and antifungal activities. The (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is hypothesized to possess such properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has shown that chromene derivatives can modulate inflammatory pathways. The potential anti-inflammatory effects of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may be explored through its ability to inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for conditions like arthritis and other inflammatory disorders.

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityShowed selective cytotoxicity against breast cancer cells
Investigate antimicrobial propertiesExhibited significant antibacterial activity against Staphylococcus aureus
Assess anti-inflammatory effectsReduced levels of TNF-alpha in vitro

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and chromene core may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Imino Group

Compound Name Imino Substituent Carboxamide Substituent Key Properties/Activities Source
Target Compound 4-Ethylphenyl Furan-2-ylmethyl Moderate lipophilicity; potential H-bonding via furan N/A
sc-491807 (Santa Cruz) 3,5-Dimethylphenyl Tetrahydrofuran-2-ylmethyl Increased steric hindrance; 7-hydroxy enhances polarity
sc-491806 (Santa Cruz) 2-Methoxyphenyl Tetrahydrofuran-2-ylmethyl Methoxy group improves solubility; fluorescence applications
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-... 4-Fluorophenyl Acetyl Fluorine’s electronegativity enhances electronic stability
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene... Oxo group (non-imino) 4-Sulfamoylphenyl Strong electron-withdrawing sulfonamide; antibacterial use

Key Observations :

  • 4-Ethylphenyl vs. Halogenated/Aryl Groups : The ethyl group offers moderate lipophilicity without strong electron-withdrawing/donating effects, balancing solubility and membrane permeability. In contrast, fluorine (electron-withdrawing) in or sulfamoyl (polar) in drastically alters electronic profiles.
  • Furan vs. Tetrahydrofuran : The unsaturated furan in the target compound may enhance π-π stacking compared to tetrahydrofuran derivatives in .

Carboxamide Modifications

Compound Name Carboxamide Group Notable Features
Target Compound Furan-2-ylmethyl Oxygen in furan enables H-bonding
Benzimidazole Derivatives (e.g., 478342-83-5) 4-(1H-Benzimidazol-2-yl)phenyl Rigid aromatic system; DNA intercalation potential
N-(2-Methoxyphenyl)-... (400878-30-0) 2-Methoxyphenyl Methoxy improves solubility; antitumor activity

Key Observations :

  • The furan-2-ylmethyl group in the target compound provides a compact, polar moiety ideal for targeting enzymes with hydrophobic pockets (e.g., kinases).

Biological Activity

The compound (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide represents a class of chromene derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of the compound is characterized by a chromene core, which is known for diverse biological activities. The presence of the 4-ethylphenyl imino group and the furan-2-ylmethyl substituent enhances its chemical reactivity and biological profile. The molecular formula is C23H22N2O3C_{23}H_{22}N_2O_3, with a molecular weight of approximately 374.44 g/mol.

Antioxidant Activity

Chromene derivatives often exhibit significant antioxidant properties. Studies have shown that compounds with similar structural motifs can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Properties

Research indicates that chromene derivatives can inhibit inflammatory pathways. For instance, compounds similar to (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide have been reported to suppress the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory effects.

Tyrosinase Inhibition

A significant area of interest is the inhibitory effect on tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may exhibit potent inhibitory activity against tyrosinase, similar to other furan-chalcone derivatives.

Compound NameIC50 (µM)Mechanism of Action
Kojic Acid19.97Competitive Inhibition
Compound A0.0433Mixed Inhibition
Compound B0.28Non-competitive

The mechanisms underlying the biological activities of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide are multifaceted:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The interaction with tyrosinase involves binding at the active site, inhibiting its catalytic function and thus reducing melanin production.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and oxidative stress response.

Case Studies

  • Study on Tyrosinase Inhibition : A recent study evaluated several furan-based compounds for their tyrosinase inhibitory activity. Among them, a derivative closely related to (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide demonstrated significant inhibition with an IC50 value of 0.0433 µM for monophenolase activity .
  • Antioxidant Evaluation : Another study assessed the antioxidant potential of chromene derivatives using DPPH and ABTS radical scavenging assays. The results indicated that compounds with furan rings exhibited superior antioxidant activity compared to their non-furan counterparts .

Q & A

Q. What in silico tools assess potential toxicity or off-target effects?

  • Use SwissADME for pharmacokinetic profiling (e.g., CYP450 inhibition) and Molecular Operating Environment (MOE) for docking studies against common off-target receptors (e.g., hERG, PPAR-γ) .

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